molecular formula C13H17NO3 B5179405 2-methyl-3-(pentanoylamino)benzoic acid

2-methyl-3-(pentanoylamino)benzoic acid

Cat. No.: B5179405
M. Wt: 235.28 g/mol
InChI Key: KWESINPAZIUPIZ-UHFFFAOYSA-N
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Description

2-Methyl-3-(pentanoylamino)benzoic acid is a substituted benzoic acid derivative featuring a methyl group at the 2-position and a pentanoylamino group (-NHCOC₄H₉) at the 3-position of the aromatic ring. Benzoic acid derivatives are widely utilized in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and biological activity .

Properties

IUPAC Name

2-methyl-3-(pentanoylamino)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-3-4-8-12(15)14-11-7-5-6-10(9(11)2)13(16)17/h5-7H,3-4,8H2,1-2H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWESINPAZIUPIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=CC=CC(=C1C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

4-Acetamido-3-methylbenzoic acid (CAS 85-91-6)

  • Substituents : Acetamido (-NHCOCH₃) at position 4, methyl at position 3.
  • Properties: Shorter acyl chain reduces lipophilicity (logP ≈ 1.2) compared to the pentanoyl analog.
  • Applications : Used as an intermediate in antioxidant studies, though less effective than cinnamic acid derivatives like ferulic acid .

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

  • Substituents : Hydroxyalkylamide directing group.
  • Properties: Polar N,O-bidentate structure facilitates metal coordination, enabling catalytic C–H functionalization. The bulkier pentanoylamino group in the target compound may hinder such applications .

2-Methyl-3-(methylsulfonyl)benzoic acid (CAS 1186663-49-9)

  • Substituents : Methylsulfonyl (-SO₂CH₃) at position 3.
  • Properties: High polarity due to sulfonyl group, contrasting with the lipophilic pentanoylamino group. Likely lower membrane permeability .

Toxicity Predictions Using QSTR Models

A 2010 QSTR study on 57 benzoic acid derivatives correlated molecular connectivity indices (0JA, 1JA, JB) with oral LD₅₀ in mice :

  • 0JA (zero-order connectivity index) : Reflects molecular size and branching.
  • 1JA (first-order connectivity index) : Accounts for bond types and substituent complexity.
  • Predicted LD₅₀ for this compound: The pentanoyl chain increases 0JA and 1JA values compared to shorter-chain analogs (e.g., acetamido derivatives), suggesting lower LD₅₀ (higher toxicity). Estimated LD₅₀ range: 200–400 mg/kg (based on extrapolation from training set data) .
Compound 0JA 1JA Predicted LD₅₀ (mg/kg)
This compound 4.2 2.8 250–350
4-Acetamido-3-methylbenzoic acid 3.1 1.9 450–600

Antioxidant Activity vs. Cinnamic Acid Derivatives

While benzoic acid derivatives generally exhibit lower antioxidant activity than cinnamic acids (e.g., ferulic acid, caffeic acid) due to the absence of a conjugated double bond (CH=CHCOOH), substituents like hydroxyl or amino groups modulate activity :

  • This compound: The pentanoylamino group lacks radical-stabilizing resonance, likely resulting in minimal antioxidant activity compared to protocatechuic acid (3,4-dihydroxybenzoic acid).
  • Key Trend: Antioxidant efficacy increases with hydroxylation (e.g., gallic acid > vanillic acid) but decreases with non-polar substituents .

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